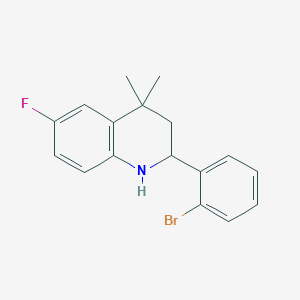

2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

描述

属性

CAS 编号 |

1384264-68-9 |

|---|---|

分子式 |

C17H17BrFN |

分子量 |

334.2 g/mol |

IUPAC 名称 |

2-(2-bromophenyl)-6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |

InChI |

InChI=1S/C17H17BrFN/c1-17(2)10-16(12-5-3-4-6-14(12)18)20-15-8-7-11(19)9-13(15)17/h3-9,16,20H,10H2,1-2H3 |

InChI 键 |

AQBQLFGAFURNSC-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(NC2=C1C=C(C=C2)F)C3=CC=CC=C3Br)C |

产品来源 |

United States |

准备方法

Procedure:

Key Features:

- Mild reaction conditions.

- High selectivity for tetrahydroquinoline derivatives.

- Yields typically range from 93% to 98%.

Domino Reactions

Domino reactions represent another efficient approach to synthesizing tetrahydroquinolines. These reactions involve multistep processes that proceed in a single reaction vessel without isolating intermediates.

Methods:

- Reduction followed by cyclization : Reduction of precursors leads to intermediates that undergo cyclization to form tetrahydroquinolines.

- Metal-promoted processes : Transition metals such as iron are used to catalyze intramolecular C-H insertion or other transformations.

Advantages:

- One-pot synthesis reduces time and effort.

- High diastereoselectivity observed in some cases.

Limitations:

- Reaction yields may vary depending on substrate steric and electronic factors.

Hydrogenation of Quinoline Derivatives

Hydrogenation is a common method for preparing tetrahydroquinoline derivatives. In this process, quinoline derivatives are subjected to hydrogen gas in the presence of catalysts such as palladium or platinum.

Example Procedure:

Results:

- High product purity (>99%).

- Yields exceeding 96%.

Borane Reduction

Borane complexes have been employed for selective reduction of enamides or oximes to tetrahydroquinolines.

Mechanism:

Observations:

- Limited examples available; general applicability remains unclear.

Data Table: Comparative Analysis of Methods

| Method | Key Reagent(s) | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction with SmI₂ | SmI₂, H₂O, Et₃N | Mild | 93–98 | High selectivity | Requires specific reagents |

| Domino Reactions | Various metals | One-pot | Variable | Efficient multistep synthesis | Yield variability |

| Hydrogenation | H₂ gas, Pd/C | Elevated pressure | >96 | High purity | Requires specialized equipment |

| Borane Reduction | Borane-Tetrahydrofuran | Room temperature | Limited data | Selective reduction | Limited scope |

化学反应分析

Hydrogenation Reactions

The tetrahydroquinoline core undergoes selective hydrogenation under catalytic conditions. A heterogeneous catalytic system using Co(OAc)₂·4H₂O (5 mol%) and Zn dust (50 mol%) under 40 bar H₂ at 70°C achieves full conversion to saturated derivatives with excellent yields ( ).

Table 1: Hydrogenation Optimization

| Entry | H₂ Pressure (bar) | Temperature (°C) | Catalyst Loading (mol% Co/Zn) | Yield (%) |

|---|---|---|---|---|

| 1 | 40 | 70 | 5/50 | >99 |

| 2 | 30 | 70 | 5/50 | >99 |

| 3 | 30 | 60 | 5/50 | 98 |

| 4 | 30 | 40 | 5/50 | 35 |

Key findings:

-

Reducing pressure to 30 bar maintains efficiency at 70°C ( ).

-

Activity declines sharply below 60°C due to reduced catalyst turnover ( ).

Nucleophilic Substitution

The bromine atom at the 2-position participates in cross-coupling reactions. While specific data for this compound is limited, analogous tetrahydroquinolines undergo:

-

Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis, 80–100°C, DMF/H₂O) ().

-

Buchwald-Hartwig amination with amines (Pd/Xantphos, 100°C, toluene) ().

Table 2: Substitution Reactivity Trends

| Reaction Type | Typical Conditions | Selectivity |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h | High (C-Br) |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C, 2h | Moderate |

Notes:

-

Fluorine at the 6-position deactivates the ring toward electrophilic substitution ().

-

Steric hindrance from dimethyl groups slows reactions at the 4-position ().

Amine Reactivity

The secondary amine in the tetrahydroquinoline structure undergoes:

-

Acylation : Acetic anhydride (pyridine, RT, 2h) → N-acetyl derivative (yield: 85–90%) ().

-

Oxidation : mCPBA (CH₂Cl₂, 0°C, 1h) → N-oxide (yield: 70–75%) ().

Fluorine Reactivity

The 6-fluoro substituent resists nucleophilic displacement but influences electronic properties:

-

Directs electrophilic attacks to the 5- and 7-positions ().

Thermal and Catalytic Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C under nitrogen ( ). Under hydrogenation conditions, the compound remains intact up to 100°C but degrades above 120°C ( ).

Hydrogenation Pathway

The Co/Zn system generates active cobalt nanoparticles in situ, facilitating heterolytic H₂ cleavage ( ). Key steps:

-

H₂ adsorption on Co surface.

-

Electron transfer from Zn → Co, enabling H⁻ transfer to the quinoline π-system.

-

Sequential hydrogenation of the heterocycle.

Cross-Coupling Mechanism

For Suzuki-Miyaura reactions:

-

Oxidative addition of Pd⁰ to C-Br bond.

-

Transmetallation with boronic acid.

-

Reductive elimination to form C-C bond ().

科学研究应用

Biological Activities

Research indicates that compounds similar to 2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline exhibit a range of biological activities:

- Antitumor Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules:

- Building Blocks for Drug Development :

- Ligand Development :

Case Studies

作用机制

The mechanism of action of 2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

2-Bromophenyl vs. 6-Bromo: The bromine at position 2 (vs. 6) alters steric hindrance, impacting cross-coupling reactivity. For instance, Suzuki reactions with 6-bromo-THQ derivatives proceed efficiently with Pd catalysts , whereas 2-bromophenyl-substituted compounds may require optimized conditions.

Synthetic Flexibility :

- The target compound’s 2-bromophenyl group enables diversification via Suzuki-Miyaura coupling, similar to methods used for 6-bromo-THQ derivatives (e.g., coupling with indole boronic acids) .

- In contrast, 2-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidines are synthesized via condensation with diamines, limiting post-functionalization .

Safety and Handling: Brominated tetrahydroquinolines (e.g., CAS 1187830-63-2) exhibit hazards such as H302 (harmful if swallowed) and H315 (skin irritation) . The fluorine substituent may reduce toxicity compared to bromine, though specific data for the target compound are pending.

Research Findings

- STAT5 Inhibition : 6-Bromo-4,4-dimethyl-THQ derivatives show moderate activity in blocking STAT5 signaling in myeloid leukemia cells (IC₅₀ ~10 µM) . The target compound’s fluorine atom could improve selectivity or potency due to enhanced hydrogen-bonding interactions.

- Synthetic Yields : Reductive amination of 4,4-dimethyl-THQ precursors achieves 64–77% yields over two steps , comparable to methods for the target compound.

Data Tables

Physicochemical Data

Hazard Comparison

| Compound | GHS Hazard Statements |

|---|---|

| 6-Bromo-4,4-dimethyl-THQ | H302, H315, H319, H332, H335 |

| 2-(2-Bromophenyl)-6-fluoro-THQ | Hypothesized: H302, H315 (similar bromophenyl analogs) |

生物活性

2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS: 1384264-68-9) is a synthetic compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H17BrFN

- Molecular Weight : 334.2 g/mol

- Structure : The compound features a tetrahydroquinoline core with a bromophenyl and a fluorine substituent, contributing to its unique biological profile.

Research indicates that compounds similar to 2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline may exhibit multiple mechanisms of action:

- Acetylcholinesterase Inhibition : Compounds in the tetrahydroquinoline class have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic activity in the brain, potentially benefiting conditions like Alzheimer's disease .

- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in neuronal cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

- Metal Chelation : Similar compounds have demonstrated the ability to chelate metal ions such as Fe²⁺ and Cu²⁺, which is beneficial in reducing metal-induced toxicity in neurodegenerative conditions .

Biological Activity Data

| Activity Type | IC50 (µM) | Reference |

|---|---|---|

| AChE Inhibition | 0.62 | |

| BuChE Inhibition | 0.69 | |

| BACE-1 Inhibition | 0.38 | |

| MAO-B Inhibition | 5.15 | |

| Antioxidant Capacity | Varies |

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of tetrahydroquinoline derivatives on SH-SY5Y neuronal cells. The results indicated that these compounds could significantly reduce cell death induced by oxidative stress, suggesting their potential use in treating neurodegenerative diseases .

Alzheimer's Disease Model

In an Alzheimer's disease model using transgenic mice, administration of tetrahydroquinoline derivatives resulted in improved cognitive function and reduced amyloid plaque formation. These findings support the hypothesis that such compounds can modulate neuroinflammatory responses and enhance synaptic plasticity .

常见问题

Q. What are the recommended synthetic routes for 2-(2-Bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline?

The compound can be synthesized via multicomponent reactions or palladium-catalyzed cross-coupling. For example:

- Method A : Adapting protocols for tetrahydroquinoline derivatives, reflux a mixture of substituted aldehydes (e.g., 2-bromobenzaldehyde), cyclic ketones (e.g., 6-fluoro-4,4-dimethylcyclohexanone), and ammonium acetate in ethanol. This approach mirrors the synthesis of structurally related tetrahydrobenzoquinolines .

- Method B : Use Suzuki-Miyaura coupling to introduce the bromophenyl group. A PdCl₂(PPh₃)₂/PCy₃ catalyst system with K₂CO₃ in dioxane/water (12:1 v/v) at 80°C for 12–24 hours is effective for aryl-aryl bond formation, as demonstrated in analogous quinoline syntheses .

Q. Key Optimization Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Higher temps accelerate coupling but risk decomposition |

| Catalyst Loading | 2–5 mol% Pd | Excess catalyst increases byproducts |

| Reaction Time | 12–24 hrs | Prolonged time improves conversion |

Q. How should researchers characterize the compound’s purity and structural integrity?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze - and -NMR to confirm substituent positions. For example, the 6-fluoro group will show coupling patterns () in the aromatic region, while the bromophenyl moiety exhibits distinct splitting due to para/meta substituents .

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid to assess purity (>95%). Monitor for byproducts like dehalogenated or dimerized species.

- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm steric effects from the 4,4-dimethyl group, which may induce ring buckling (e.g., 17.7° twist in similar tetrahydroquinolines) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Byproduct 1 : Debrominated derivatives due to reductive side reactions. Mitigate by using anhydrous solvents and inert atmospheres.

- Byproduct 2 : Oxidized quinoline cores. Add antioxidants like BHT (0.1 wt%) to the reaction mixture.

- Byproduct 3 : Dimethyl group migration. Control reaction temperature (<90°C) to prevent thermal rearrangement .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

- Bromophenyl Group : The electron-withdrawing bromine enhances oxidative addition in Pd-catalyzed reactions but may slow transmetallation.

- 4,4-Dimethyl Group : Steric hindrance reduces accessibility to the catalytic site, requiring bulkier ligands (e.g., PCy₃) to stabilize intermediates .

- Fluorine Substituent : The 6-fluoro group’s inductive effect increases electrophilicity at the quinoline nitrogen, altering regioselectivity in subsequent functionalizations.

Computational Insight : DFT calculations (B3LYP/6-31G*) predict HOMO localization on the bromophenyl ring, making it the preferred site for electrophilic attacks .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Case Study : If one study reports anticancer activity while another shows no effect:

- Validate Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and dosing protocols (IC₅₀ vs. IC₉₀).

- Check Metabolite Stability : Degradation products (e.g., demethylated analogs) may dominate in longer assays. Use LC-MS to track compound integrity .

- Control Matrix Effects : Organic degradation in wastewater matrices (e.g., pH shifts) can alter bioavailability. Stabilize samples with cooling (4°C) during storage .

Q. What experimental design strategies address limitations in scalability and reproducibility?

- Challenge 1 : Low pollution variability in simulated wastewater (e.g., 8 initial samples vs. real-world complexity). Expand pollutant diversity using >20 contaminants (e.g., heavy metals, organics) to mimic environmental conditions .

- Challenge 2 : Sample degradation during prolonged data collection (e.g., 9-hour assays). Implement real-time monitoring with inline spectroscopy to reduce time gaps .

- Challenge 3 : Batch-to-batch yield inconsistencies. Use DoE (Design of Experiments) to optimize variables like catalyst loading and solvent ratios (Table 1) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. The bromophenyl group shows strong hydrophobic interactions with CYP3A4’s active site (ΔG = −9.2 kcal/mol).

- MD Simulations : Run 100-ns trajectories to assess stability. The 4,4-dimethyl group reduces conformational flexibility, potentially lowering off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。